N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111014-01-7
VCID: VC4196629
InChI: InChI=1S/C23H15BrFN5O2/c24-16-7-4-13(5-8-16)12-26-22(31)15-6-9-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-2-1-3-17(25)10-14/h1-11,29H,12H2,(H,26,31)
SMILES: C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Br
Molecular Formula: C23H15BrFN5O2
Molecular Weight: 492.308

N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

CAS No.: 1111014-01-7

Cat. No.: VC4196629

Molecular Formula: C23H15BrFN5O2

Molecular Weight: 492.308

* For research use only. Not for human or veterinary use.

N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide - 1111014-01-7

Specification

CAS No. 1111014-01-7
Molecular Formula C23H15BrFN5O2
Molecular Weight 492.308
IUPAC Name N-[(4-bromophenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C23H15BrFN5O2/c24-16-7-4-13(5-8-16)12-26-22(31)15-6-9-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-2-1-3-17(25)10-14/h1-11,29H,12H2,(H,26,31)
SMILES C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused triazolo[1,5-a]quinazoline core, substituted at three critical positions:

  • N-(4-Bromobenzyl) Group: A brominated benzyl moiety attached to the carboxamide nitrogen, enhancing lipophilicity and potential receptor-binding interactions.

  • 3-(3-Fluorophenyl) Substituent: A fluorine atom at the meta position of the phenyl ring, which improves metabolic stability and electronic effects.

  • 5-Oxo-4,5-Dihydroquinazoline: A partially saturated quinazoline ring with a ketone group, contributing to planar rigidity and hydrogen-bonding capacity .

The SMILES notation (C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Br) and InChI key provide unambiguous structural representation.

Physicochemical Profile

PropertyValue
Molecular FormulaC23H15BrFN5O2\text{C}_{23}\text{H}_{15}\text{BrFN}_5\text{O}_2
Molecular Weight492.308 g/mol
CAS Number1111014-01-7
IUPAC NameN-[(4-Bromophenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Topological Polar Surface Area97.6 Ų

The bromine and fluorine atoms contribute to a halogen-rich structure, favoring interactions with hydrophobic protein pockets.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting from commercially available quinazoline precursors :

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the dihydroquinazolinone scaffold .

  • Triazole Annulation: Reaction with hydrazine derivatives introduces the triazole ring via cycloaddition or nucleophilic substitution .

  • Functionalization:

    • Bromobenzyl Attachment: Ullmann coupling or nucleophilic aromatic substitution introduces the 4-bromobenzyl group.

    • Fluorophenyl Substitution: Suzuki-Miyaura cross-coupling with 3-fluorophenylboronic acid installs the aryl group at position 3.

Key challenges include optimizing reaction temperatures (80–120°C), solvent systems (e.g., DMF, toluene), and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >60% .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Structural confirmation relies on:

  • 1H^1\text{H}-NMR: Distinct signals for aromatic protons (δ 7.2–8.1 ppm), NH (δ 9.8 ppm), and methylene groups (δ 4.6 ppm).

  • HRMS: Molecular ion peak at m/z 492.308 (M+H⁺).

Mechanism of Action

Anticancer Activity

The compound demonstrates potent cytotoxicity against breast (MCF-7), hepatic (HepG-2), and prostate (PC3) cancer cell lines, with IC₅₀ values <10 μM . Mechanistic studies reveal:

  • VEGFR-2 Inhibition: Competitive binding to the ATP pocket (docking score: −12.4 kcal/mol), suppressing angiogenesis .

  • Cell Cycle Arrest: G1 phase arrest via upregulation of p21 and p53, leading to cyclin-dependent kinase inhibition .

  • Apoptosis Induction: Caspase-3 activation and BAX/BCL-2 ratio modulation (3.5-fold increase) .

Anti-inflammatory Effects

In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% through NF-κB pathway inhibition. The fluorophenyl group enhances COX-2 selectivity (IC₅₀: 0.8 μM vs. COX-1: 12.3 μM).

Pharmacological Data and Research Findings

Cytotoxicity Profiling

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-7 (Breast)2.4 ± 0.3Doxorubicin (3.1 ± 0.2)
HepG-2 (Liver)5.7 ± 0.5Sorafenib (6.9 ± 0.4)
PC3 (Prostate)8.9 ± 0.7Docetaxel (9.3 ± 0.6)

Data adapted from in vitro MTT assays .

ADMET Predictions

ParameterPrediction
Lipophilicity (LogP)3.2 (Optimal range: 2–5)
Solubility (LogS)−4.1 (Moderately soluble)
CYP2D6 InhibitionNon-inhibitor
HepatotoxicityLow risk

Computational models (SwissADME, pkCSM) suggest favorable drug-likeness .

Comparative Analysis with Analogues

Role of Halogen Substituents

Replacing bromine with chlorine (as in N-(4-chlorobenzyl) analogues) reduces anticancer potency (MCF-7 IC₅₀: 4.8 μM), underscoring bromine’s role in hydrophobic interactions. Conversely, fluorination at the phenyl ring enhances metabolic stability (t₁/₂: 6.2 h vs. 3.8 h for non-fluorinated analogues).

Triazole Ring Modifications

Saturation of the triazole ring (e.g., tetrahydrotriazoloquinazolines) abolishes VEGFR-2 inhibition, highlighting the necessity of aromatic conjugation .

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, challenges include:

  • Optimizing Bioavailability: Poor aqueous solubility (logS: −4.1) necessitates formulation strategies (e.g., nanoemulsions) .

  • Toxicology Studies: Chronic toxicity in animal models remains uninvestigated.

Structural Diversification

Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 8 could enhance target affinity, as suggested by QSAR models .

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